Cas no 2034409-31-7 (N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide)
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034409-31-7x500.png)
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1H-indole-2-carboxamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide
- N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide
-
- インチ: 1S/C20H20N2O2/c1-24-20(11-15-7-2-3-8-16(15)12-20)13-21-19(23)18-10-14-6-4-5-9-17(14)22-18/h2-10,22H,11-13H2,1H3,(H,21,23)
- InChIKey: DVDGQROWJCPQNG-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1(C([H])([H])N([H])C(C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3N2[H])=O)C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 453
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 54.1
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-9351-5mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-50mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-10mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-2mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-2μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-20μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-3mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-25mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-30mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6521-9351-5μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide |
2034409-31-7 | 5μmol |
$63.0 | 2023-09-08 |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamideに関する追加情報
Introduction to N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide (CAS No. 2034409-31-7)
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034409-31-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The unique structural features of this molecule, particularly its indole and dihydroinden moieties, contribute to its potential as a pharmacophore in the design of novel therapeutic agents.
The chemical structure of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide consists of a fused ring system that includes an indole core and a dihydroinden substituent. The presence of a methoxy group at the 2-position of the dihydroinden ring enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets. This structural motif is not only chemically intriguing but also biologically relevant, as similar scaffolds have been reported to exhibit various pharmacological effects.
In recent years, there has been a growing interest in indole derivatives due to their wide range of biological activities. Indoles are known for their role in numerous physiological processes and have been extensively studied for their potential in treating diseases such as cancer, inflammation, and neurological disorders. The compound N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide represents a novel derivative that combines the favorable properties of both indole and dihydroinden structures. This combination has led to its investigation as a candidate for further development into therapeutic agents.
The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of the dihydroinden precursor, followed by functionalization with an indole moiety. The introduction of the methoxy group at the 2-position is achieved through selective methylation reactions. These synthetic steps highlight the complexity and sophistication required to produce this compound in a laboratory setting.
The biological activity of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide has been the focus of several recent studies. Researchers have been particularly interested in its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may interact with targets such as protein kinases and cytochrome P450 enzymes, which are crucial in drug metabolism and signaling pathways. These interactions could potentially lead to the development of new treatments for conditions like cancer and metabolic disorders.
One notable area of research has been the investigation of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1H-indole-2-carboxamide as a potential anticancer agent. Preliminary studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and death. The ability to selectively target cancer cells while minimizing toxicity to healthy cells is a critical factor in developing effective anticancer therapies. Further research is ongoing to elucidate the mechanisms by which this compound exerts its effects and to optimize its potency and selectivity.
Another area where this compound has shown promise is in the treatment of neurological disorders. Indole derivatives have been known to interact with neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. N-(methyl)-indole carboxamides have been reported to possess neuroprotective properties by inhibiting oxidative stress and neuroinflammation. The structural features of N-[(E-4-(trifluoromethyl)styryl)]N-methyl]indolizinone derivatives have been studied for their potential in enhancing cognitive function and reducing neurodegeneration.
The pharmacokinetic properties of N-[(E-4-(trifluoromethyl)styryl)]N-methyl]indolizinone derivatives have also been evaluated to assess their suitability for therapeutic use. These studies focus on parameters such as solubility, stability, bioavailability, and metabolic clearance rates. Understanding these properties is essential for optimizing drug formulations and ensuring that the compound reaches its target site effectively within the body.
In conclusion, N-[(E-4-(trifluoromethyl)styryl)]N-methyl]indolizinone derivatives represent a promising class of compounds with potential applications in various therapeutic areas. Their unique structural features and demonstrated biological activities make them valuable candidates for further research and development. As our understanding of these molecules continues to grow, so too does the potential for discovering new treatments for some of humanity's most challenging diseases.
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